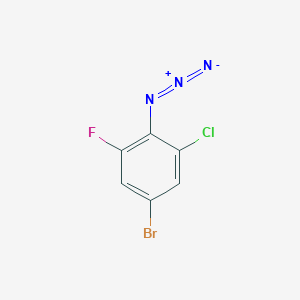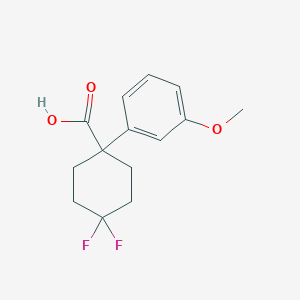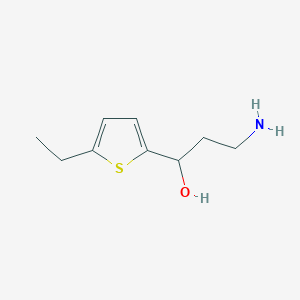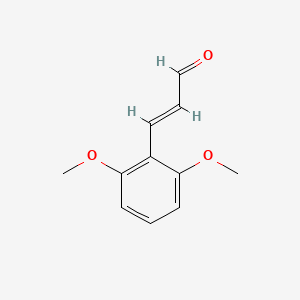
3-(2,6-Dimethoxyphenyl)prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthetic Routes and Reaction Conditions:
Starting from 2,6-Dimethoxyphenol: The compound can be synthesized by oxidizing 2,6-dimethoxyphenol using oxidizing agents like chromyl chloride (CrO2Cl2) or manganese dioxide (MnO2).
From 2,6-Dimethoxybenzene: Another method involves the formylation of 2,6-dimethoxybenzene using Vilsmeier-Haack reagent (DMF and POCl3).
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale oxidation processes, ensuring high purity and yield. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and environmental impact.
Types of Reactions:
Oxidation: 3-(2,6-Dimethoxyphenyl)prop-2-enal can undergo further oxidation to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, producing 3-(2,6-dimethoxyphenyl)propanol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring can be further substituted.
Common Reagents and Conditions:
Oxidation: Chromyl chloride, manganese dioxide.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Lewis acids like aluminum chloride (AlCl3) in Friedel-Crafts reactions.
Major Products Formed:
Oxidation: 3-(2,6-Dimethoxyphenyl)propionic acid.
Reduction: 3-(2,6-Dimethoxyphenyl)propanol.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which 3-(2,6-Dimethoxyphenyl)prop-2-enal exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes, inhibiting or promoting their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2,6-Dimethoxyphenol: A closely related compound with similar structural features but lacking the aldehyde group.
3-(2,6-Dimethoxyphenyl)propanol: A reduction product of the target compound.
Uniqueness: 3-(2,6-Dimethoxyphenyl)prop-2-enal is unique due to its aldehyde group, which allows for a wider range of chemical reactions compared to its phenol counterpart. This functional group makes it more reactive and versatile in organic synthesis.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(E)-3-(2,6-dimethoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C11H12O3/c1-13-10-6-3-7-11(14-2)9(10)5-4-8-12/h3-8H,1-2H3/b5-4+ |
InChI Key |
IVYUWTPPGFCIMY-SNAWJCMRSA-N |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)/C=C/C=O |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


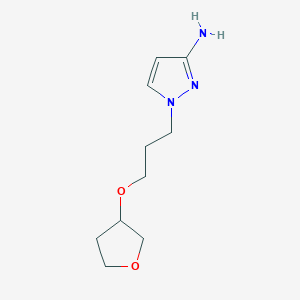
![2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]aceticacid](/img/structure/B15316713.png)

![[4-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanaminehydrochloride](/img/structure/B15316718.png)

![rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol,endo](/img/structure/B15316732.png)
![2-[1-(Morpholin-4-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B15316747.png)
![1-[(3-Chloro-5-fluorophenyl)methyl]piperazine](/img/structure/B15316762.png)


